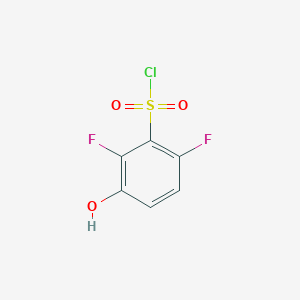

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride

Description

Properties

Molecular Formula |

C6H3ClF2O3S |

|---|---|

Molecular Weight |

228.60 g/mol |

IUPAC Name |

2,6-difluoro-3-hydroxybenzenesulfonyl chloride |

InChI |

InChI=1S/C6H3ClF2O3S/c7-13(11,12)6-3(8)1-2-4(10)5(6)9/h1-2,10H |

InChI Key |

JZXUSBODOOOBFZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)S(=O)(=O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Procedure:

- Starting Material: 2,6-Difluoro-3-hydroxybenzene

- Reagents: Chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂)

- Conditions:

- Sulfonation typically occurs at 0-25°C to prevent over-sulfonation.

- The reaction mixture is stirred for 2-4 hours.

- Post-reaction, the mixture is poured into ice water, neutralized, and extracted.

Notes:

- Chlorosulfonic acid directly introduces the sulfonyl chloride group onto the aromatic ring.

- The presence of fluorine substituents influences regioselectivity, favoring substitution at the ortho position relative to the hydroxyl group.

Data Table:

| Step | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Sulfonation | Chlorosulfonic acid | 0-25°C | 2-4 hrs | ~85% | Controlled addition to prevent over-sulfonation |

| Work-up | Ice water | - | - | - | Neutralization and extraction |

Chlorination of Pre-formed Sulfonic Acid Derivative

An alternative approach involves first synthesizing the sulfonic acid derivative, then converting it into the sulfonyl chloride.

Procedure:

- Step 1: Synthesize 2,6-Difluoro-3-hydroxybenzenesulfonic acid via sulfonation.

- Step 2: React the sulfonic acid with thionyl chloride (SOCl₂) under reflux conditions.

- Conditions:

- Reflux at 80-100°C for 4-6 hours.

- Excess SOCl₂ ensures complete conversion.

- Post-reaction: Excess thionyl chloride is removed under reduced pressure.

Data Table:

| Step | Reagents | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|

| Conversion | Thionyl chloride | 80-100°C | 4-6 hrs | >90% | Excess SOCl₂ used for completeness |

| Purification | Vacuum distillation | - | - | - | Removal of residual SOCl₂ |

Multi-step Synthesis via Halogenation and Sulfonation

This method, detailed in patent literature, involves halogenation of a suitably substituted benzene, followed by sulfonation and chlorination.

Procedure:

Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Halogenation | Br₂ or I₂ | 50-100°C | 70-85% | Selectivity for ortho positions |

| Sulfonation | Chlorosulfonic acid | 0-25°C | 80-90% | Regioselectivity influenced by fluorine |

Recent advances involve functionalization of aromatic precursors through Grignard reactions, diazotization, and etherification, as detailed in patent. These methods allow for precise introduction of fluorine and sulfonyl groups with high regioselectivity.

Key Steps:

- Formation of fluorinated intermediates via Grignard reactions.

- Introduction of sulfonyl chloride through chlorination of sulfonic acid derivatives.

- Etherification with 2,2-difluoroethanol to obtain the target compound.

Data Table:

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Grignard reaction | Mg, ether | -25°C to room temp | 80-90% | High regioselectivity |

| Chlorination | SOCl₂ | 55°C | 94% | Efficient conversion |

Summary of Key Research Discoveries

- The direct chlorosulfonation of 2,6-difluoro-3-hydroxybenzene is the most straightforward industrial method, offering high yield and operational simplicity.

- Sequential halogenation and sulfonation provide regioselectivity control, especially when fluorine substituents influence electrophilic substitution.

- Use of thionyl chloride remains the standard for converting sulfonic acids to sulfonyl chlorides, with reaction times optimized around 4-6 hours at reflux.

- Recent innovations leverage Grignard and diazotization reactions to tailor the substitution pattern with high precision, as demonstrated in patent literature.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like fluorine and sulfonyl chloride makes the benzene ring less reactive towards electrophilic aromatic substitution.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Reduction: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.

Major Products

Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonothioates.

Reduction: Products include sulfonamides and sulfonic acids.

Scientific Research Applications

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the development of new chemical reactions.

Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

Medicine: Investigated for potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins and enzymes. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Structural Differences

Key Observations :

Reactivity and Stability

- Methyl Group Impact : The -CH₃ group in the methyl analog introduces steric hindrance, slowing nucleophilic attacks at the sulfonyl chloride site compared to the unsubstituted derivative .

- Electron-Withdrawing Effects : Fluorine substituents at the 2- and 6-positions activate the sulfonyl chloride group toward nucleophilic substitution in all three compounds. However, the hydroxyl group’s electron-donating resonance effect may slightly reduce this activation compared to the methyl or unsubstituted variants.

Hazard and Handling

*Assumed based on structural similarity to other sulfonyl chlorides.

Research Findings and Limitations

- Synthetic Challenges : The hydroxyl group in the target compound complicates purification due to hygroscopicity, a issue less prevalent in the methyl and unsubstituted analogs .

- Thermal Stability: No direct data exists for the target compound, but methyl and unsubstituted analogs show decomposition above 150°C, suggesting similar limits .

- Pharmacological Potential: Fluorinated sulfonyl chlorides are explored as kinase inhibitors, but the hydroxyl variant’s polarity may limit bioavailability compared to the methyl analog .

Biological Activity

2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Molecular Formula: C7H5ClF2O3S

Molecular Weight: 232.63 g/mol

IUPAC Name: 2,6-Difluoro-3-hydroxybenzenesulfonyl chloride

CAS Number: 20339-87-5

Synthesis

The synthesis of 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride typically involves the chlorination of 2,6-difluoro-3-hydroxybenzenesulfonic acid using thionyl chloride or phosphorus pentachloride. This method allows for the efficient conversion of the hydroxyl group into a sulfonyl chloride, which can then be used in various substitution reactions.

Antibacterial Properties

Recent studies have indicated that derivatives of 2,6-difluoro-3-hydroxybenzene exhibit promising antibacterial activity. For instance, modifications to the sulfonamide structure have shown effectiveness against multidrug-resistant strains of bacteria such as Klebsiella pneumoniae and Pseudomonas aeruginosa. The inhibition zones measured in disk diffusion assays ranged from 22 mm to 25 mm, comparable to standard antibiotics .

Antiviral Activity

In addition to antibacterial effects, compounds related to 2,6-difluoro-3-hydroxybenzene have been evaluated for antiviral properties. A study highlighted that certain derivatives demonstrated significant inhibition of viral replication in cell cultures, with efficacy influenced by the electron-withdrawing properties of substituents on the aromatic ring .

The biological activity of 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of fluorine atoms enhances binding affinity through hydrogen bonding and electrostatic interactions , which can modulate enzyme activities by occupying active or allosteric sites. This mechanism has been explored in various enzyme inhibition studies .

Case Studies

- Antibacterial Efficacy Against Resistant Strains

- Antiviral Activity Assessment

Comparative Analysis

| Compound Type | Antibacterial Activity | Antiviral Activity | Mechanism |

|---|---|---|---|

| 2,6-Difluoro-3-hydroxybenzene-1-sulfonyl chloride | Effective against Klebsiella pneumoniae | Significant inhibition on influenza strains | Enzyme inhibition via binding |

| Standard Antibiotics | Varies widely by strain | Limited effectiveness on resistant strains | Traditional mechanisms (e.g., cell wall synthesis inhibition) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.